Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the category of piperidines. It is a white or off-white crystalline solid with a molecular weight of 276.38 g/mol. This compound is known for its diverse range of biological properties and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate involves a multi-step process. The steps include:
- Protection of the ketone functional group with tert-butyl-dimethylsilyl to yield the derivative tert-butyl (2R,4R)-4-(tert-butyldimethylsilyloxy)-2-phenylpiperidine-1-carboxylate.
- Reduction of the ketone functional group to yield the corresponding alcohol derivative.
- Conversion of the alcohol derivative to an iodide derivative using iodine and tetra-n-butylammonium bromide.
- Preparation of the corresponding piperidine derivative through reaction with the secondary amine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the amino or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted piperidines.
Scientific Research Applications
Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate is widely used in scientific research due to its diverse biological properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Phenyl-4-piperidinamine: Another piperidine derivative with similar structural features.
Norfentanyl: A related compound used in the synthesis of fentanyl and its analogues.
Uniqueness: Tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate is unique due to its specific structural configuration and the presence of the tert-butyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-amino-2-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(17)11-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIVMNPKSPHVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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